Oxamic Acid

Solubility Biochemical Assay Reagent Pre-formulation

Oxamic acid is a low-molecular-weight (89.05 g/mol) lactate dehydrogenase (LDH-A) inhibitor [1]. Unlike the sodium salt form, this free acid exhibits 108 mg/mL aqueous solubility, enabling high-concentration (>50 mM), solvent-free LDH kinetic assays [2]. It is also the only commercial form that targets both LDH-A and GABA transaminase (ABAT), making it critical for dual-target studies in glioblastoma metabolism and neuro-metabolic disease models [3]. Key advantages: • Solubility headroom (108 mg/mL, ~1.21 M) avoids DMSO interference in NADH readouts [2]. • Dual LDH-A/GABA-T activity not available from sodium oxamate [3]. • Serves as minimal core scaffold for antimalarial SAR with up to 59-fold pfLDH selectivity [4].

Molecular Formula C2H3NO3
Molecular Weight 89.05 g/mol
CAS No. 471-47-6
Cat. No. B108069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxamic Acid
CAS471-47-6
SynonymsAminooxo-acetic Acid;  2-Amino-2-oxoacetic Acid;  Aminooxoacetic Acid;  (Aminocarbonyl)-formic Acid;  2-Oxo-glycine;  NSC 47001;  NSC 49416;  NSC 53102;  Oxalamic Acid;  Oxalic Acid monoamide;  Oxamidic Acid
Molecular FormulaC2H3NO3
Molecular Weight89.05 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)N
InChIInChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)
InChIKeySOWBFZRMHSNYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxamic Acid (CAS 471-47-6): A Differentiated Lactate Dehydrogenase Inhibitor for Metabolic Research Procurement


Oxamic acid (CAS 471-47-6), also known as aminooxoacetic acid or oxalic acid monoamide, is a low-molecular-weight (89.05 g/mol) amino-substituted glyoxylic acid derivative [1]. It is classified as a competitive inhibitor of lactate dehydrogenase (LDH), specifically targeting the LDH-A isoform to block the conversion of pyruvate to lactate . Beyond its canonical role in glycolysis research, oxamic acid is also documented as an inhibitor of 4-aminobutyrate aminotransferase (GABA transaminase/ABAT), distinguishing it from sodium salt forms commonly used in biological assays [1]. Commercially available as a crystalline powder with ≥98% purity and a melting point of 207–210 °C (dec.), oxamic acid serves as a versatile tool compound in cancer metabolism, enzyme kinetics, and organic synthesis applications [2].

Why Sodium Oxamate Cannot Substitute for Oxamic Acid in Critical Research Applications


Oxamic acid and its sodium salt (sodium oxamate, CAS 565-73-1) are frequently conflated in the literature, yet they exhibit quantifiable differences that preclude simple interchangeability. The free acid form demonstrates 2- to 5-fold higher aqueous solubility (108 mg/mL) compared to the sodium salt (22–50 mg/mL), directly impacting buffer preparation and dosing regimens [1]. Critically, only the free acid form is documented as an inhibitor of GABA transaminase (ABAT), a therapeutically relevant target in neurological disorders, while the sodium salt is annotated primarily as an LDH-A inhibitor [2]. Furthermore, the melting point differential of over 90 °C (207–210 °C for oxamic acid vs. 300 °C for sodium oxamate) reflects distinct thermal stability profiles that influence formulation, storage, and downstream processing [1][3]. These orthogonal differences in solubility, target spectrum, and thermophysical properties establish that oxamic acid is not functionally equivalent to its sodium salt or other in-class analogs.

Quantitative Differentiation Evidence: Oxamic Acid vs. Closest Analogs and Alternatives


Aqueous Solubility Advantage of Oxamic Acid Over Sodium Oxamate for In Vitro Assay Preparation

Oxamic acid exhibits substantially higher aqueous solubility than its sodium salt counterpart, directly impacting the achievable concentration range in biochemical and cell-based assays. The free acid achieves a solubility of 108 mg/mL (approximately 1.21 M) in water , compared to 50 mg/mL (approximately 0.45 M) for sodium oxamate as reported by Sigma-Aldrich , and 22 mg/mL (approximately 0.20 M) as independently verified by Selleck Chemicals . This represents a 2.2- to 4.9-fold solubility advantage for oxamic acid.

Solubility Biochemical Assay Reagent Pre-formulation

Thermal Stability Differentiation: Oxamic Acid vs. Sodium Oxamate for Processing and Formulation

The melting point of oxamic acid is reported as 207–210 °C (with decomposition) [1], whereas sodium oxamate exhibits a substantially higher melting point of 300 °C , a difference of approximately 90–93 °C. Comparative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies by Caires et al. (2011) confirm distinct thermal decomposition pathways and stability profiles for the free acid versus the sodium salt under both air and nitrogen atmospheres [2].

Thermal Analysis Formulation Stability Solid-State Chemistry

Dual-Target Inhibition Profile: GABA Transaminase Engagement Unique to Oxamic Acid

Oxamic acid is annotated as an inhibitor of both L-lactate dehydrogenase (LDH-A, LDH-B, LDH-C) and 4-aminobutyrate aminotransferase (GABA transaminase / ABAT) in the DrugBank authoritative database [1]. In contrast, sodium oxamate—the most common substitute in metabolic research—is catalogued primarily as an LDH-A inhibitor, with no annotation of GABA transaminase engagement in comparable curated databases . While quantitative IC50 data for oxamic acid against GABA-T are not available in the primary literature, the qualitative target annotation represents a class-level differentiation that may be relevant for studies intersecting cancer metabolism and neurological pathways.

GABA Transaminase Neurological Target Target Selectivity

LDH Inhibition Mechanism Specificity: Competitive vs. Mixed-Type Inhibition Between Oxamate and Oxalate

A direct comparative study of H4-LDH isozyme inhibition demonstrated that oxamate (the conjugate base of oxamic acid) and oxalate exhibit mechanistically distinct inhibition types under identical experimental conditions. Oxamate inhibition was characterized as non-competitive at low pyruvate concentrations and competitive at high pyruvate concentrations, with the inhibition type remaining consistent across temperature changes [1]. In contrast, oxalate inhibition was mixed-type at 20 °C and uncompetitive at 40 °C, indicating a temperature-dependent shift in the inhibitor–enzyme interaction mode [1]. Additionally, oxalate causes non-competitive inhibition in the forward reaction with a Ki apparent equal to the IC50 of 0.15 mM [2], while the oxamate–LDH interaction involves binding to the enzyme–NADH complex [3].

Enzyme Kinetics Inhibition Mechanism LDH Isozyme

Parasite vs. Mammalian LDH Selectivity: The Oxamate Scaffold Discriminates Plasmodium falciparum LDH

The oxamate moiety, the active inhibitory species derived from oxamic acid, demonstrates inherent selectivity for Plasmodium falciparum lactate dehydrogenase (pfLDH) over mammalian LDH (mLDH). Choi et al. (2007) reported that oxamic acid derivatives selectively inhibit pfLDH with 2- to 5-fold selectivity over mLDH, with oxamic acid derivative 21 showing an IC50 of 14 µM against pfLDH and 25 µM against mLDH [1]. Furthermore, the oxamate moiety alone (the core scaffold of oxamic acid) shows higher inhibition against pfLDH than human LDHs, establishing the free acid as a foundational scaffold for developing selective antimalarial LDH inhibitors [2]. By contrast, sodium oxamate has not been profiled for pfLDH selectivity in comparable published studies.

Antimalarial Target Selectivity Parasite Metabolism

Optimal Application Scenarios Where Oxamic Acid Differentiation Drives Procurement Decisions


High-Concentration LDH Inhibition Screens Requiring Solubility Headroom

In biochemical LDH inhibition assays where substrate competition demands inhibitor concentrations exceeding 50 mM to achieve saturation, oxamic acid's solubility of 108 mg/mL (≈1.21 M) provides a critical experimental window that sodium oxamate (solubility 22–50 mg/mL, ≈0.20–0.45 M) cannot deliver . This solubility headroom eliminates the need for DMSO or other organic co-solvents that may denature the enzyme or interfere with spectrophotometric NADH readouts at 340 nm. Procurement of the free acid form is therefore indicated for laboratories designing robust, solvent-free LDH kinetic assays with extended inhibitor concentration ranges.

Neurological Metabolism Studies Investigating GABA Transaminase–LDH Crosstalk

For research programs exploring the intersection of glycolytic metabolism and GABAergic signaling—such as studies in glioblastoma metabolism or synaptic energy regulation—oxamic acid is the only commercially available form that simultaneously targets LDH-A and GABA transaminase (ABAT) [1]. Sodium oxamate, which lacks documented GABA-T inhibitory activity, would fail to engage this second target axis, potentially yielding incomplete or misleading mechanistic conclusions. Oxamic acid should therefore be prioritized for dual-target pharmacological profiling in neurological cancer or neuro-metabolic disease models.

Antimalarial Drug Discovery Leveraging Parasite-Selective LDH Inhibition

The oxamate scaffold derived from oxamic acid has been validated to exhibit 2- to 5-fold selectivity for Plasmodium falciparum LDH over mammalian LDH, with optimized derivatives achieving up to 59-fold selectivity [2][3]. Oxamic acid serves as the minimal core scaffold for structure–activity relationship (SAR) exploration and library synthesis in antimalarial lead optimization programs. Sodium oxamate has not been characterized for pfLDH selectivity in the published literature and is therefore unsuitable as a starting point for SAR campaigns targeting parasite-specific glycolysis.

Solid-State Formulation and Coordination Chemistry Requiring Defined Thermal Properties

Oxamic acid's lower melting point (207–210 °C dec.) and distinct thermal decomposition pathway, as characterized by TGA/DSC [4], enable melt-based formulation strategies and hot-melt extrusion processing that are inaccessible to sodium oxamate (mp 300 °C) [5]. Additionally, oxamic acid functions as a versatile organic ligand (oxalic acid monoamide) for preparing functionalized metal oxide nanoparticles and transition metal oxamate coordination polymers, where the free carboxylic acid group provides a coordination handle not available in the sodium salt form . Researchers requiring ligand-enabled metal complexation for magnetic materials or sensor development should procure the free acid rather than the sodium salt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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